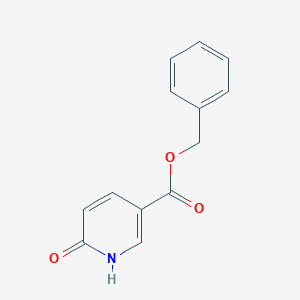

Benzyl 6-hydroxynicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIRINXNOIQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427468 | |

| Record name | BENZYL 6-HYDROXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191157-01-4 | |

| Record name | BENZYL 6-HYDROXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Synthetic Approaches to Benzyl (B1604629) Hydroxynicotinate Esters

The formation of the ester linkage in Benzyl 6-hydroxynicotinate is a critical step, achievable through several established and novel esterification protocols. These methods often begin with the precursor 6-hydroxynicotinic acid.

The direct esterification of a carboxylic acid with an alcohol is a foundational reaction in organic synthesis. For the preparation of benzyl esters, this typically involves reacting the carboxylic acid with benzyl alcohol. One approach utilizes niobium(V) chloride (NbCl₅) as a reagent under solvent-free conditions at room temperature. nih.gov In a study comparing stoichiometric versus catalytic use, reactions with a 1:1 molar ratio of carboxylic acid to benzyl alcohol and 1.5 molar equivalents of NbCl₅ proceeded to completion in 2-3 hours. nih.gov Alternatively, a heterogeneous catalyst, created by grafting NbCl₅ onto silica (B1680970) gel, can also produce benzyl esters in high yields, although this method requires higher temperatures and longer reaction times. nih.gov

Another convenient method for preparing benzyl esters involves the use of 2-benzyloxypyridine. This reagent, when activated by N-methylation with methyl triflate, forms a reactive benzyl transfer agent in situ. beilstein-journals.org This protocol is advantageous as it proceeds under neutral conditions, making it compatible with acid- or base-labile functional groups. beilstein-journals.org The reaction is typically performed by heating the alcohol, 2-benzyloxypyridine, and methyl triflate in a solvent like toluene (B28343) or trifluorotoluene. beilstein-journals.org

More recent developments include palladium-catalyzed C-H acyloxylation, which allows for the direct benzylation of carboxylic acids using toluene as the benzyl source under an oxygen atmosphere. organic-chemistry.org

The primary precursor for this compound is 6-hydroxynicotinic acid, also known as 2-pyridone-5-carboxylic acid. nih.gov A common laboratory synthesis for this precursor starts from coumalic acid. orgsyn.org Coumalic acid is first converted to its methyl ester, methyl coumalate, by reaction with methanol (B129727) in concentrated sulfuric acid. The resulting methyl coumalate is then treated with aqueous ammonia, which opens the ring and re-closes it to form the hydroxypyridine skeleton. Subsequent vigorous heating in a sodium hydroxide (B78521) solution followed by acidification yields 6-hydroxynicotinic acid. orgsyn.org

Other reported synthetic routes to 6-hydroxynicotinic acid include:

The action of carbon dioxide on the sodium salt of α-pyridone at high temperature and pressure. orgsyn.org

Hydrolysis of the nitrile of 6-chloronicotinic acid. orgsyn.org

Starting from 6-aminonicotinic acid. orgsyn.org

Biotechnological methods involving the enzymatic hydroxylation of nicotinic acid by microorganisms such as those from the genus Pseudomonas or Achromobacter. google.comhmdb.ca

Once 6-hydroxynicotinic acid is obtained, it can be esterified with benzyl alcohol using the methods described previously to yield the target compound, this compound. chemicalbook.comchemscene.com

Strategic Employment of Benzyl Protecting Groups in Organic Synthesis

The benzyl (Bn) group is one of the most frequently used protecting groups in organic synthesis, particularly for hydroxyl and carboxylic acid functionalities. libretexts.orgresearchgate.net Its popularity stems from its general stability to a wide range of reaction conditions and the variety of mild methods available for its removal.

The benzyl group is typically introduced as a benzyl ether for alcohols or a benzyl ester for carboxylic acids. libretexts.org It is stable to both acidic and basic conditions that might cleave other protecting groups like acetyl or silyl (B83357) ethers. libretexts.orgresearchgate.net The primary method for cleaving a benzyl group is through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), a process that is generally clean and high-yielding. libretexts.orgacs.org This unique cleavage condition allows for "orthogonal protection," a strategy where different protecting groups can be removed selectively from a multifunctional molecule without affecting others. numberanalytics.com

In the context of complex syntheses, such as for the anticancer drug paclitaxel, benzyl ethers have been used to protect hydroxyl groups while other chemical transformations are carried out on the molecule. numberanalytics.com The strategic deployment of benzyl groups can reduce the number of steps in a synthesis by avoiding cumbersome protection-deprotection sequences. ucsc.edu Variations of the benzyl group, such as the p-methoxybenzyl (PMB) group, offer different deprotection options; for instance, the PMB group can be removed oxidatively in addition to hydrogenolysis. libretexts.org

| Protecting Group | Abbreviation | Structure | Common Deprotection Method(s) | Key Features |

|---|---|---|---|---|

| Benzyl | Bn | C₆H₅CH₂- | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. libretexts.org |

| p-Methoxybenzyl | PMB | p-MeO-C₆H₄CH₂- | Oxidative cleavage (DDQ, CAN), Hydrogenolysis, Strong Acid | Can be removed selectively in the presence of Bn groups. libretexts.org |

| Benzoyl | Bz | C₆H₅CO- | Base (e.g., NH₃, MeNH₂) or Acid | More stable than acetyl (Ac) group; common for amine protection in nucleosides. libretexts.org |

| Dimethoxytrityl | DMT | (p-MeO-C₆H₄)₂PhC- | Mild, weak acid (e.g., dichloroacetic acid) | Very acid labile; widely used for 5'-OH protection in oligonucleotide synthesis. libretexts.org |

Advanced Pyridine (B92270) and Hydroxypyridine Annulation and Cycloaddition Methodologies

The pyridine core is a fundamental scaffold in numerous pharmaceuticals and natural products. researchgate.netnih.gov Advanced synthetic strategies, including cycloaddition and annulation reactions, provide powerful tools for constructing complex, functionalized pyridine and hydroxypyridine systems.

Hydroxypyridines, such as the core of the title compound, can exist in equilibrium with their pyridone tautomers. A related and highly reactive species is the oxidopyridinium betaine (B1666868), which is formally derived from a pyridin-3-ol. nii.ac.jp These betaines are six-membered aromatic zwitterions that exhibit 1,3-dipolar character and are valuable intermediates in the synthesis of nitrogen-containing heterocycles. niscpr.res.inrsc.org

Oxidopyridinium betaines are typically generated in situ from the N-alkylation or N-arylation of a 3-hydroxypyridine (B118123) derivative, followed by deprotonation of the resulting pyridinium (B92312) salt with a base like triethylamine. nii.ac.jpacs.org These betaines are versatile participants in cycloaddition reactions, acting as 2π, 4π, or 6π components. niscpr.res.in Their most prominent application is in [5+2] cycloadditions with alkenes and alkynes, which provides a direct route to the 8-azabicyclo[3.2.1]octane framework, the core structure of tropane (B1204802) alkaloids. nii.ac.jpau.dktib.eu

The regio- and stereoselectivity of these cycloadditions are influenced by several factors, including the substituents on both the betaine and the dipolarophile (the alkene/alkyne partner). nii.ac.jpniscpr.res.inrsc.org For instance, in reactions with N-methylmaleimide, the position of a trifluoromethyl (CF₃) group on the oxidopyridinium ring dictates the endo/exo selectivity of the cycloadduct. nii.ac.jp Similarly, the nature of the N-substituent on the betaine can significantly alter its reactivity and selectivity. acs.org

| Oxidopyridinium Betaine | Dipolarophile | Conditions | Product(s) | Selectivity (Ratio) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-3-oxidopyridinium | N-Methylmaleimide | Toluene, 110°C, 16h | exo-Cycloadduct | exo selective | acs.org |

| 1-Phenyl-3-oxidopyridinium | Acrylonitrile | - | exo- and endo-Cycloadducts | Mixture of regioisomers and diastereomers | niscpr.res.in |

| 1-(2-Pyrimidyl)-3-oxidopyridinium | N-Methylmaleimide | Toluene, 110°C, 16h | exo-Cycloadduct | exo selective (91%) | acs.org |

| 1-Methyl-6-CF₃-3-oxidopyridinium | N-Methylmaleimide | Toluene, 110°C, 24h | endo- and exo-Cycloadducts | endo favored (endo/exo = 2.7:1) | nii.ac.jp |

| 1-Methyl-5-CF₃-3-oxidopyridinium | N-Methylmaleimide | Toluene, 110°C, 24h | exo-Cycloadduct | exo exclusive | nii.ac.jp |

While transition-metal catalysis is a cornerstone of modern synthetic chemistry, there is a growing interest in developing metal-free strategies to construct complex molecular architectures, driven by goals of sustainability and cost-effectiveness. bohrium.combeilstein-journals.org

Several transition-metal-free annulation reactions for pyridine-derived systems have been reported. One such method is the oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides. rsc.org This reaction proceeds under mild conditions and provides an efficient route to indolizine-functionalized sulfonyl fluorides, which are important pharmacophores. rsc.org Another strategy involves the base-promoted annulation of 2-arylimidazo[1,2-a]pyridines with benzyne (B1209423) precursors. rsc.orgresearchgate.net This approach achieves a double C(sp²)-H activation under basic conditions without the need for a transition metal, leading to the synthesis of fluorescent benzo[a]imidazo[5,1,2-cd]indolizines. rsc.org

Furthermore, photocatalytic methods are emerging as powerful tools for pyridine synthesis. For example, a metal-free photocatalytic annulation using enaminones and N,N,N',N'-tetramethyl ethylenediamine (B42938) (TMEDA) has been developed for the synthesis of polysubstituted pyridines. nih.gov These modern methodologies represent significant advances in the construction of pyridine-based heterocyclic systems, offering alternative and often milder pathways to valuable compounds. numberanalytics.comcore.ac.uk

Chemical Reactivity and Mechanistic Investigations

Tautomeric Equilibria within the 6-Hydroxynicotinate Moiety

The 6-hydroxynicotinate portion of Benzyl (B1604629) 6-hydroxynicotinate is capable of existing in two tautomeric forms: the pyridinol form (6-hydroxynicotinic acid) and the pyridone form (6-oxo-1,6-dihydropyridine-3-carboxylic acid). This dynamic equilibrium is a subject of significant interest in chemical and biological studies. researchgate.netresearchgate.net

Exploration of Pyridinol-Pyridone Tautomerism and its Environmental Factors

The equilibrium between the pyridinol and pyridone tautomers is highly sensitive to environmental conditions. wayne.edustackexchange.com In the gas phase, the hydroxy form (pyridinol) is generally favored for both 2- and 4-hydroxypyridine. stackexchange.com However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the oxo-form (pyridone). stackexchange.comnih.gov For instance, in water, the pyridone tautomer is preferred by a factor of 1000. wayne.edu In nonpolar solvents like cyclohexane (B81311) and chloroform, both tautomers can exist in comparable amounts. stackexchange.comnih.gov

The dominance of the pyridone form in condensed phases is attributed to strong solvent effects, ion binding, and self-association. wayne.edu The presence of water, for example, has been shown to shift the equilibrium toward the keto tautomer for hydrated forms of 2-hydroxypyridine (B17775). researchgate.net Theoretical calculations have been employed to understand these shifts, with models like the polarizable continuum model (PCM) showing good agreement with experimental observations in dipolar solvents. chemrxiv.org The stability of the pyridone form is also rationalized by its resonance structures, where the charge-separated aromatic form with a negative charge on the more electronegative oxygen atom is highly favored. stackexchange.com

Table 1: Influence of Environment on Pyridinol-Pyridone Tautomeric Equilibrium

| Environment | Predominant Tautomer | Reference(s) |

|---|---|---|

| Gas Phase | Pyridinol (hydroxy form) | stackexchange.com |

| Polar Solvents (e.g., Water) | Pyridone (oxo form) | stackexchange.comnih.gov |

| Nonpolar Solvents (e.g., Cyclohexane) | Comparable amounts of both | stackexchange.comnih.gov |

| Solid State/Crystalline | Pyridone (oxo form) | stackexchange.comnih.gov |

| Hydrated Forms (with water) | Pyridone (keto form) | researchgate.net |

Spectroscopic and Crystallographic Elucidation of Tautomeric Forms

Various spectroscopic techniques and X-ray crystallography have been instrumental in identifying and characterizing the different tautomeric forms of hydroxypyridines. researchgate.netwayne.edunih.gov

X-ray Crystallography: Studies on related compounds like 2-pyridone-6-carboxylic acid have definitively shown that the molecule exists in the ketonic (pyridone) form in the solid state. researchgate.net Similarly, X-ray analysis of 6-methyl-2-pyridone confirms its existence as the pyridone tautomer in the solid state. researchgate.net For lanthanide complexes of 2-hydroxynicotinic acid, X-ray diffraction has revealed the coordination of the ligand in its pyridone form. researchgate.net

Infrared (IR) and UV Spectroscopy: These methods have been used to establish that in the gas phase, the two tautomers of 2-hydroxypyridine are nearly equal in energy. wayne.edu The UV spectra of model compounds where the proton is fixed by methylation are often used to estimate the tautomeric equilibrium constants in various solvents. ffame.org

Microwave Spectroscopy: This technique has been employed to study the hydrated forms of the 2-pyridinone/2-hydroxypyridine tautomeric pair, successfully identifying complexes with water and confirming the shift towards the keto tautomer upon hydration. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution. mdpi.com For instance, in a study of 1-benzamidoisoquinoline derivatives, ¹H NMR spectra in DMSO-d₆ clearly showed signals for both amide and enamine tautomers, indicating that the proton transfer is slow on the NMR timescale. mdpi.com

Table 2: Spectroscopic and Crystallographic Data for Hydroxypyridine Tautomers

| Technique | Key Finding | Compound Studied | Reference(s) |

|---|---|---|---|

| X-ray Crystallography | Exists in the ketonic form in the solid state. | 2-pyridone-6-carboxylic acid | researchgate.net |

| X-ray Crystallography | Conclusive proof of pyridone tautomer in the solid state. | 6-methyl-2-pyridone | researchgate.net |

| X-ray Crystallography | Ligand coordinates in the pyridone form. | Lanthanide complexes of 2-hydroxynicotinic acid | researchgate.net |

| IR and UV Spectroscopy | Tautomers are nearly equal in energy in the gas phase. | 2-hydroxypyridine | wayne.edu |

| Microwave Spectroscopy | Hydration shifts equilibrium to the keto tautomer. | 2-pyridinone/2-hydroxypyridine-water complexes | researchgate.net |

| NMR Spectroscopy | Allows for the observation and quantification of tautomers in solution. | 1-benzamidoisoquinoline derivatives | mdpi.com |

Reaction Pathways and Functional Group Transformations of Benzyl 6-hydroxynicotinate

Hydrolysis and Transesterification Dynamics of the Benzyl Ester Linkage

The benzyl ester linkage in this compound is susceptible to hydrolysis and transesterification reactions.

Hydrolysis is the cleavage of the ester bond by reaction with water, which would yield 6-hydroxynicotinic acid and benzyl alcohol. This process can be catalyzed by acids or bases.

Transesterification is the exchange of the benzyl alcohol moiety with another alcohol. masterorganicchemistry.com This reaction is an equilibrium process and can be driven to completion by using a large excess of the new alcohol, often as the solvent. masterorganicchemistry.com Both acid and base catalysis can be employed for transesterification. masterorganicchemistry.com For example, a study on parabens demonstrated that transesterification with glycerol (B35011) can occur in aqueous solutions, highlighting that this reaction can be as significant as hydrolysis in determining the chemical stability of esters. researchgate.net

Electrophilic and Nucleophilic Functionalization of the Pyridine (B92270) Ring System

The pyridine ring in this compound can undergo both electrophilic and nucleophilic functionalization, although the electron-deficient nature of the pyridine ring generally makes it more susceptible to nucleophilic attack.

Electrophilic Functionalization: Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. However, functionalization can be achieved under specific conditions, often requiring harsh reagents. Palladium-catalyzed electrophilic functionalization of pyridine-derived quaternary phosphonium (B103445) salts has been reported as an efficient method for synthesizing heterobiaryls. researchgate.net

Nucleophilic Functionalization: The pyridine ring, especially when activated (e.g., as a pyridinium (B92312) salt), is prone to nucleophilic attack at the C2, C4, and C6 positions. acs.orgmdpi.com The functionalization of the nitrogen atom to form a pyridinium ion enhances the electrophilicity of the ring, making it more susceptible to attack by various nucleophiles like organometallic reagents, enolates, and heteroaromatics. mdpi.com For instance, N-benzylpyridinium salts can undergo a superoxide (B77818) radical anion-triggered ring transformation, leading to the dual functionalization of the pyridine core. chemsoc.org.cn Strategies for the dearomatization of pyridines often involve the addition of nucleophiles to activated pyridinium species. mdpi.com

Chemical Transformations Involving the Benzyl Substituent

The benzyl group itself offers several avenues for chemical transformation. The benzylic position (the carbon atom attached to the benzene (B151609) ring) is particularly reactive. wikipedia.org

Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group using reagents like chromium trioxide-3,5-dimethylpyrazole complex or 2-iodoxybenzoic acid in DMSO. wikipedia.org Stronger oxidizing agents such as aqueous potassium permanganate (B83412) or concentrated nitric acid can oxidize a non-tertiary benzylic alkyl group to a carboxylic acid. wikipedia.org

Halogenation: The Wohl-Ziegler reaction can be used to brominate the benzylic C-H bond. wikipedia.org

Deprotection (Cleavage of the Benzyl Ether/Ester): The benzyl group is often used as a protecting group for alcohols and can be cleaved under various conditions. organic-chemistry.orgnih.gov Catalytic hydrogenation over palladium on carbon is a common method, yielding the deprotected alcohol and toluene (B28343). organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is also a viable method, particularly for p-methoxybenzyl ethers. organic-chemistry.org

Enzymatic Transformations and Biocatalytic Mechanisms of Related Nicotinates

The biotransformation of nicotinate (B505614) and its derivatives is a key area of research, particularly for understanding the degradation of N-heterocyclic aromatic compounds in bacteria. nsf.gov Enzymes from these bacterial pathways are highly specific and efficient catalysts, offering insights into complex chemical reactions. Two such enzymes, 6-Hydroxynicotinate 3-Monooxygenase (NicC) and Nicotinate Dehydrogenase (NDH), play pivotal roles in the metabolism of nicotinic acid. nsf.govnih.gov

6-Hydroxynicotinate 3-monooxygenase (NicC) is a flavin-dependent monooxygenase that is integral to the aerobic degradation of nicotinic acid in bacteria like Pseudomonas putida and Bordetella bronchiseptica. nsf.govresearchgate.netacs.org This enzyme catalyzes a unique and complex reaction: the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to produce 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.netacs.org The reaction involves the concomitant oxidation of NADH to NAD+. acs.org NicC belongs to the Group A flavin monooxygenases, which are known for multistep catalytic mechanisms that begin with the reduction of FAD by NADH, followed by the activation of molecular oxygen to form a reactive C(4a)-hydroperoxyflavin intermediate, which then hydroxylates the substrate. nsf.gov

The core of the NicC mechanism involves the hydroxylation of the substrate and the cleavage of a carbon-carbon bond on the same carbon atom (C3) of the pyridine ring. nsf.gov Two primary mechanisms have been proposed for the decarboxylative hydroxylation half-reaction. nsf.govresearchgate.netnih.gov

Mechanism 1 (Blue Pathway): This proposal involves the 6-oxo tautomer of the 6-HNA substrate. A Michael addition of a thiolate generates an oxyanion intermediate, which then initiates the hydroxylation. nsf.gov

Mechanism 2 (Red Pathway): This mechanism suggests that a general base in the active site deprotonates the 6-enol tautomer of 6-HNA, which promotes hydroxylation at the C3 position. nsf.gov This is considered an electrophilic aromatic substitution reaction. acs.orgnih.gov

In both proposed pathways, the process culminates in the decarboxylation of a tetrahedral intermediate, which allows for the rearomatization of the ring to form the final product, 2,5-DHP. nsf.gov Functional analyses of NicC from Bordetella bronchiseptica RB50 support the electrophilic aromatic substitution mechanism, where a His47–Tyr215 pair may act as the general base to catalyze the hydroxylation. acs.orgnih.gov

Nicotinate dehydrogenase (NDH), also known as nicotinic acid hydroxylase, is an oxidoreductase that catalyzes the initial step in the anaerobic fermentation and aerobic degradation of nicotinate. nih.govresearchgate.netwikipedia.org It hydroxylates nicotinate at the C6 position to form 6-hydroxynicotinate. wikipedia.orgpnas.org Unlike monooxygenases such as NicC, which use molecular oxygen, NDH utilizes a water molecule as the source of the hydroxyl oxygen atom. researchgate.netscispace.com This has been confirmed by isotope tracer studies using H₂O¹⁸, which showed that the oxygen-18 isotope was incorporated into the 6-HNA product. nih.gov

NDH is a complex enzyme, often a membrane-protein, belonging to the xanthine (B1682287) oxidase family of molybdenum hydroxylases. nih.govscispace.comfrontiersin.org The enzyme system relies on an electron respiratory chain for its function. nih.gov The structure of NDH from Eubacterium barkeri is a heterotetramer ((αβγδ)₂) containing multiple redox centers: FAD, two distinct [2Fe-2S] clusters, and a molybdenum cofactor. researchgate.netpnas.orgnih.gov These cofactors mediate the transfer of electrons from the substrate. researchgate.net

A remarkable feature of some NDHs, such as the one from E. barkeri, is the presence of a terminal selenido ligand (Mo=Se) at the molybdenum active site, instead of the more common sulfido ligand (Mo=S) found in other molybdenum hydroxylases. pnas.orgnih.gov This selenium is essential for catalytic activity. pnas.org Computational studies suggest that the presence of selenium accelerates the critical hydride transfer step from the substrate to the active site during hydroxylation compared to a sulfur-containing active site. pnas.orgnih.gov The reaction proceeds via a nucleophilic attack on the nitrogen-containing heterocyclic ring by a hydroxyl group generated from water cleavage at the molybdenum center. nih.gov

Kinetic and structural studies have provided significant insights into the function of both NicC and NDH. For NicC, steady-state kinetic analyses have shown it to be an efficient catalyst. researchgate.net The enzyme from B. bronchiseptica exhibits an apparent kcat/KM for 6-HNA of 5.0 × 10⁴ M⁻¹s⁻¹. acs.org The optimal pH for its catalytic activity is around 8. acs.org

Site-directed mutagenesis and kinetic studies have identified key amino acid residues in the NicC active site. In B. bronchiseptica NicC, residues Tyr215 and His47 have been shown to be critical for both substrate binding and the efficiency of product formation. acs.orgnih.gov Mutations of these residues, such as Y215F and H47E, lead to a dramatic decrease in the coupling of NADH oxidation to 2,5-DHP formation and significantly weaker substrate binding. acs.orgnih.gov For instance, the dissociation constant (Kd) for 6-HNA is over 240-fold higher for the Y215F variant compared to the wild-type enzyme. nih.gov The crystal structure of NicC from P. putida has been solved, and the substrate has been modeled into the active site, providing a structural basis for these functional observations. researchgate.net

Table 1: Steady-State Kinetic Parameters of Wild-Type NicC and Variants for 6-HNA

For NDH, structural analysis has revealed a complex architecture where the subunits and cofactors are arranged to form two independent electron transfer chains. nih.gov The crystal structure of NDH from E. barkeri shows that the molybdenum-binding portion is split across two different subunits (NdhL and NdhM), which is unusual compared to other characterized molybdenum hydroxylases. pnas.orgnih.gov The shortest distances between the redox cofactors are optimized for efficient electron transport: 5.4 Å between the molybdenum cofactor and the first [2Fe-2S] cluster (FeSI), 11.5 Å between the two iron-sulfur clusters (FeS I and FeS II), and 6.4 Å between the second cluster (FeS II) and FAD. researchgate.net This structural arrangement facilitates the sequential transfer of electrons derived from the hydroxylation of nicotinate.

Table 2: Substrates and Kinetic Parameters for Nicotinate-Metabolizing Enzymes

Table 3: Compound Names

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical methods are fundamental to understanding the electronic distribution, orbital energies, and reactivity of molecules. These investigations provide a microscopic view of the factors governing chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of chemical systems. nih.gov Studies on molecules structurally related to 6-hydroxynicotinic acid utilize DFT to calculate global and local reactivity descriptors, which predict how a molecule will interact with other reagents. jocpr.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), hardness (η), and electrophilicity (ω).

The introduction of a benzyl (B1604629) group via esterification to form Benzyl 6-hydroxynicotinate alters these electronic properties. The benzyl group, while less withdrawing than a carboxylic acid proton, introduces a bulky, aromatic moiety. DFT calculations would be expected to show a smaller HOMO-LUMO gap compared to the deprotonated carboxylate form, suggesting potentially higher reactivity. The molecular electrostatic potential (MESP) map would highlight electron-rich regions around the pyridine (B92270) nitrogen and hydroxyl oxygen, indicating likely sites for electrophilic interaction. jocpr.com

| Descriptor | Symbol | Formula | Predicted Influence of Benzylation on 6-HNA |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Increase (less negative), indicating stronger electron-donating ability. |

| LUMO Energy | ELUMO | - | Slight decrease, due to the π-system of the benzyl group. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Decrease, suggesting increased reactivity. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Increase, indicating a greater tendency to donate electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Decrease, implying greater "softness" and polarizability. |

| Electrophilicity Index | ω | μ2 / 2η | Variable; depends on the relative changes in μ and η. |

Like many hydroxypyridines, this compound can exist in different tautomeric forms, primarily the enol (hydroxypyridine) and keto (pyridone) forms. youtube.com The equilibrium between these tautomers is crucial as it affects the molecule's structure, aromaticity, and hydrogen-bonding capabilities. unipd.itwuxibiology.com

Theoretical studies on related hydroxypyridine-carboxylic acids show that the position of this equilibrium is sensitive to substituent effects and the solvent environment. unipd.it For this compound, the equilibrium would be between the 6-hydroxy-pyridine form and the 6-pyridone form. Computational chemistry can model the relative energies of these tautomers and the transition state connecting them. Calculations typically show that while the hydroxypyridine form may benefit from aromaticity, the pyridone form often possesses a larger dipole moment and stronger intermolecular interactions, making it more stable in polar solvents. wuxibiology.com The replacement of the acidic proton with a benzyl group removes the possibility of zwitterionic forms seen in the parent acid but retains this core pyridone/hydroxypyridine tautomerism. Quantum mechanical calculations would be essential to determine the relative Gibbs free energies of the tautomers and predict which form predominates under specific conditions. unipd.it

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior and conformational preferences of molecules, which are critical for understanding their interactions and reaction mechanisms.

The conformational flexibility of this compound is significantly influenced by the benzyl ester group. The molecule possesses several rotatable bonds: the C-C bond connecting the pyridine ring to the carboxyl group, the C-O bond of the ester, and the O-CH₂ bond to the benzyl ring.

Conformational analysis, using molecular mechanics or DFT, can predict the most stable three-dimensional arrangements (conformers) of the molecule. The planarity of the pyridine ring is a key feature, but the orientation of the benzyl ester relative to the ring is variable. Steric hindrance between the benzyl group and the pyridine ring will likely favor non-planar conformations. Energy minima would correspond to specific torsion angles that minimize steric clash and optimize electronic interactions. Understanding the preferred geometry is the first step in modeling how the molecule might fit into an enzyme's active site or interact with other molecules.

Computational studies have been instrumental in elucidating the reaction mechanisms involving 6-hydroxynicotinic acid, particularly its enzymatic decarboxylative hydroxylation by 6-hydroxynicotinate 3-monooxygenase (NicC). wooster.eduacs.org These studies model the substrate's journey into the active site and the subsequent chemical transformations. nih.govnih.gov Although this compound is not the natural substrate, modeling its interaction with NicC or other enzymes can provide mechanistic insights.

Using methods like combined quantum mechanics/molecular mechanics (QM/MM), researchers can simulate the reaction pathway, identifying transition states and intermediates. For example, in the case of NicC, studies have explored the electrophilic aromatic substitution mechanism. nih.gov Computational modeling of this compound could investigate its potential as an inhibitor or an alternative substrate for various enzymes by calculating the energy barriers for potential reaction pathways.

In Silico Prediction of Chemical and Biological Interactions

In silico methods use computational models to predict the interactions of a molecule with biological targets, thereby estimating its potential pharmacological activity. nih.gov These approaches are vital in early-stage drug discovery for screening large numbers of compounds and prioritizing them for experimental testing. nih.gov

For this compound, various platforms can predict its bioactivity spectrum based on its structure. researchgate.net By comparing its structural features to databases of known active compounds, these tools can generate probabilities for various biological activities. For instance, the nicotinic acid scaffold is a well-known pharmacophore. In silico tools might predict activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects. mdpi.com

Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking this compound into the active sites of various enzymes (e.g., phosphodiesterases, oxidoreductases) could reveal potential binding modes and affinities. nih.gov The results, often expressed as a docking score, can rank its potential as an inhibitor. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding interaction. mdpi.commdpi.com

| In Silico Method | Purpose | Predicted Application for this compound |

|---|---|---|

| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities based on structural formula. | Screening for potential therapeutic effects (e.g., anti-inflammatory, enzyme inhibitor). researchgate.net |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Identifying potential protein targets and evaluating binding strength. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess complex stability. | Validating docking results by testing the stability of the ligand-protein complex. mdpi.com |

| QSAR (Quantitative Structure-Activity Relationship) | Relates chemical structure to biological activity using statistical models. | Predicting the activity of new derivatives based on the benzyl nicotinate (B505614) scaffold. researchgate.net |

Derivatization and Functionalization Strategies

Design and Synthesis of Novel Benzyl (B1604629) 6-hydroxynicotinate Derivatives

The design and synthesis of novel derivatives of benzyl 6-hydroxynicotinate can be approached by targeting its three primary functional regions: the hydroxyl group, the pyridine (B92270) core, and the benzyl ester moiety.

The hydroxyl group at the 6-position is a prime site for modification. Etherification or esterification of this group can lead to a diverse range of new compounds. For instance, reaction with various alkyl or aryl halides under basic conditions can yield a library of ether derivatives.

The pyridine ring itself can undergo various modifications. Strategies for the functionalization of pyridine and other heteroaromatic rings are well-established and can be adapted for this compound. nih.gov These can include electrophilic or nucleophilic substitution reactions to introduce additional functional groups onto the ring, altering its electronic properties and steric profile.

Finally, the benzyl ester can be modified. While the ester is often a stable protecting group, it can be cleaved to the corresponding carboxylic acid, 6-hydroxynicotinic acid. nih.gov This acid can then be converted into a wide array of amides, esters, or other carboxylic acid derivatives using standard coupling reagents like EDC and HOBt. nih.gov For example, coupling the resulting carboxylic acid with various amines or alcohols can generate derivatives with potentially new biological activities.

A synthetic approach starting from 6-hydroxynicotinic acid allows for the introduction of various ester groups, not just benzyl, providing another avenue for creating diverse derivatives. The esterification can be achieved using methods like the Steglich esterification with dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Target Site | Reaction Type | Reagents and Conditions | Potential Derivative Class |

| 6-Hydroxyl Group | Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 6-Alkoxy-nicotinates |

| 6-Hydroxyl Group | Esterification | Acyl chloride, Base (e.g., Pyridine) | 6-Acyloxy-nicotinates |

| Pyridine Core | Halogenation | N-Halosuccinimide (NBS, NCS) | Halo-substituted derivatives |

| Carboxylic Acid (after debenzylation) | Amidation | Amine, Coupling agents (EDC, HOBt) | 6-Hydroxynicotinamides |

| Carboxylic Acid (after debenzylation) | Esterification | Alcohol, Acid catalyst or DCC/DMAP | Di-ester derivatives |

Chemical Modifications at the Pyridine Core for Enhanced Functionality

Modifying the pyridine core of this compound is a key strategy for enhancing its functionality. The reactivity of the pyridine ring allows for several types of transformations that can introduce new chemical properties. Dearomatization reactions, for example, can transform the flat, two-dimensional pyridine ring into a three-dimensional structure, which is often desirable in medicinal chemistry to improve pharmacological and pharmacokinetic profiles. chromatographyonline.com

One common approach is N-oxidation of the pyridine nitrogen using reagents like hydrogen peroxide in trifluoroacetic acid anhydride, which can be followed by further reactions at the ring carbons. nih.gov The resulting pyridine-N-oxides can undergo various transformations.

The introduction of substituents onto the pyridine ring can also be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, after converting the hydroxyl group to a triflate or after halogenation of the ring, Suzuki or Buchwald-Hartwig coupling reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. These methods allow for the attachment of a wide range of aryl, heteroaryl, or alkyl groups.

The inherent challenge in these modifications lies in the potential for multiple reactive sites and the need for chemoselective transformations. For example, hydrogenation reactions intended to reduce other parts of the molecule can sometimes lead to the cleavage of the benzyloxy group, resulting in the formation of the 6-hydroxy pyridine derivative. nih.gov Careful selection of catalysts and reaction conditions is therefore crucial.

Derivatization Techniques for Analytical Chemistry Applications

Derivatization is a common strategy in analytical chemistry to improve the properties of an analyte for a specific analytical technique, such as chromatography or mass spectrometry. nih.gov For this compound, derivatization can enhance volatility, improve chromatographic peak shape, and increase detection sensitivity.

In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization of this compound can significantly enhance its detection. The hydroxyl group is a primary target for such derivatization.

One widely used derivatizing agent is benzoyl chloride (BzCl) . nih.gov This reagent reacts rapidly with phenols (like the 6-hydroxy group) under basic conditions to form a benzoyl ester. chromatographyonline.com This modification offers several advantages:

Increased Hydrophobicity : The addition of the nonpolar benzoyl group increases the compound's retention time in reversed-phase liquid chromatography, moving it away from the solvent front and other polar interferences. chromatographyonline.com

Enhanced Ionization Efficiency : The benzoylated derivative often exhibits improved ionization efficiency in electrospray ionization (ESI), leading to a stronger signal in the mass spectrometer.

Improved Fragmentation : The benzoyl group provides a consistent and predictable fragmentation pattern in tandem mass spectrometry (MS/MS), with a characteristic product ion at m/z 105. nih.gov This allows for sensitive and selective detection using selected reaction monitoring (SRM).

Another common strategy is silylation , where the active hydrogen of the hydroxyl group is replaced by a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS). This is more commonly used for gas chromatography (GC) to increase the volatility and thermal stability of the analyte.

Table 2: Derivatization Strategies for Analytical Applications

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

| Benzoyl Chloride (BzCl) | 6-Hydroxyl | LC-MS/MS | Increase hydrophobicity, enhance ionization, provide specific fragmentation. chromatographyonline.comnih.gov |

| Dansyl Chloride | 6-Hydroxyl | HPLC-Fluorescence/MS | Introduce a fluorescent tag for sensitive detection. |

| Trimethylsilyl (TMS) reagents (e.g., BSTFA) | 6-Hydroxyl | GC-MS | Increase volatility and thermal stability. |

In metabolomics, the comprehensive study of small molecules in biological systems, sensitive and robust analytical methods are paramount. nih.govnih.gov While 6-hydroxynicotinic acid itself is a known metabolite, the analysis of its benzyl ester derivative in complex biological matrices like serum or urine would require highly sensitive methods to detect it at trace levels.

Derivatization with reagents like benzoyl chloride is particularly well-suited for targeted metabolomics and trace analysis. nih.gov A method using benzoyl chloride labeling followed by HPLC-MS/MS has been successfully applied to a wide range of neurochemicals and other metabolites in various biological samples. nih.gov This approach allows for the detection of analytes at nanomolar concentrations. The derivatization step is rapid and the resulting products are stable, making it a robust technique for routine analysis. chromatographyonline.com

The use of stable-isotope labeled derivatizing agents, such as ¹³C-benzoyl chloride, allows for the creation of an internal standard for every analyte of interest. This strategy significantly improves the accuracy and precision of quantification, which is crucial in metabolomics studies where subtle changes in metabolite concentrations can be biologically significant. nih.gov

The application of such derivatization techniques would enable the inclusion of this compound and its potential metabolites in large-scale, targeted metabolomic assays, facilitating the study of its metabolic fate and biological role in various physiological and pathological contexts. nih.gov

Applications in Advanced Materials and Chemical Biology Non Medical

Integration into Advanced Materials Science

The rigid structure and versatile functional groups of the 6-hydroxynicotinate core make it an attractive building block for the rational design of novel materials with specific, tunable properties.

The 6-hydroxynicotinate scaffold possesses inherent features that are highly conducive to supramolecular assembly and coordination chemistry. The pyridine (B92270) ring's nitrogen atom and the oxygen atoms of the hydroxyl and carboxylate groups act as potential coordination sites for metal ions. This allows them to serve as ligands in the formation of complex, ordered structures.

While research on Benzyl (B1604629) 6-hydroxynicotinate specifically is limited, the broader class of pyridine-based ligands is well-studied in coordination chemistry. Platinum(II) complexes, for instance, have been synthesized with various Schiff base ligands containing nitrogen and sulfur/oxygen donor atoms, resulting in square planar geometries. Similarly, tridentate, NCN-coordinating ligands based on a 2,6-dipyridylbenzene framework form brightly luminescent Pt(II) complexes. nih.gov The synthesis of square-planar Pt(II) and Pd(II) complexes with cytokinin-derived purine (B94841) compounds has also been demonstrated, where coordination occurs through a nitrogen atom in the purine ring. nih.gov These examples establish the principle that the nitrogen-containing heterocyclic structure within Benzyl 6-hydroxynicotinate is a viable anchor for coordination with transition metals like platinum, paving the way for the design of new metal-organic complexes with potentially interesting catalytic or photophysical properties.

Organic-inorganic hybrid materials, which combine the features of both organic and inorganic components, have garnered significant attention for their synergistic properties and diverse applications in fields like optics, electronics, and catalysis. nih.govrsc.org These materials can be designed by linking organic and inorganic components through covalent or ionic-covalent bonds. researchgate.net

This compound and its derivatives are excellent candidates for use as organic "linkers" or "struts" in the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). chemscene.commdpi.com The rigid pyridine core provides structural integrity, while the functional groups (hydroxyl and carboxylate) offer anchor points for connecting to metal nodes (in MOFs) or other organic units (in COFs). The ability to modify the organic linker—for example, by changing the benzyl group to other functional moieties—allows for precise tuning of the resulting framework's properties, such as pore size, surface area, and chemical functionality. mdpi.com This tailored design can lead to materials optimized for specific applications, including gas storage, separation, and heterogeneous catalysis.

Biocatalysis and Metabolic Pathway Research

The 6-hydroxynicotinate core is a naturally occurring intermediate in the microbial degradation of nicotinic acid (niacin or Vitamin B3), placing it at a key juncture in metabolic pathways.

6-Hydroxynicotinic acid (6-HNA) is a crucial intermediate in both aerobic and anaerobic bacterial pathways for nicotinate (B505614) degradation. nsf.gov In anaerobic bacteria, such as Eubacterium barkeri, nicotinic acid undergoes a reversible hydroxylation to form 6-HNA. capes.gov.brnih.gov This intermediate is then further reduced by the enzyme 6-hydroxynicotinate reductase. capes.gov.br

In aerobic bacteria like Pseudomonas putida and Bordetella bronchiseptica, 6-HNA is processed by the flavin-dependent enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). acs.orgresearchgate.net This enzyme catalyzes a rare decarboxylative hydroxylation reaction, converting 6-HNA into 2,5-dihydroxypyridine (B106003) (2,5-DHP). acs.orgresearchgate.netacs.orgnih.govnih.gov The catalytic mechanism and efficiency of NicC have been studied in detail, providing insights into this unique biological transformation. acs.orgacs.orgnih.gov

| Enzyme | Organism | Reaction Catalyzed | Kinetic Parameter (kcat/KM) |

|---|---|---|---|

| 6-hydroxynicotinate 3-monooxygenase (NicC) | Bordetella bronchiseptica | 6-HNA → 2,5-dihydroxypyridine (2,5-DHP) | 5.0 x 104 M-1s-1acs.orgresearchgate.net |

| 6-hydroxynicotinate reductase | Eubacterium barkeri | Reduction of 6-HNA | Not specified |

| Nicotinate Dehydrogenase | Eubacterium barkeri | Nicotinate → 6-hydroxynicotinate | Not specified |

A chemical probe is a small-molecule reagent designed to selectively modulate a protein's function, enabling the study of its role in biological systems. nih.gov The development of such probes is a central goal in chemical biology. beilstein-journals.org

This compound represents a promising scaffold for the synthesis of chemical probes. Its structure possesses multiple "handles" for chemical modification:

The Benzyl Ester: This group can be hydrolyzed or replaced with other functionalities, such as reporter tags (e.g., fluorophores) or affinity labels.

The Pyridine Ring: The aromatic ring can be further functionalized to alter solubility, cell permeability, or to introduce reactive groups.

The Hydroxyl Group: This site can be modified to attach linkers or other molecular fragments.

Given that 6-hydroxynicotinate is a known substrate for enzymes like NicC, derivatives of this compound could be synthesized to act as specific probes for this class of enzymes. For example, by incorporating a photoreactive group or a latent electrophile, an activity-based probe could be created to covalently label and identify these enzymes in complex biological samples. The versatility of the scaffold allows for the systematic modification needed to develop potent and selective tools for studying enzymatic function and metabolic pathways. researchgate.net

Potential Contributions to Agrochemical Research through Related Compounds

While this compound itself is not a primary agrochemical, the nicotinic acid and niacinamide structures that form its core are the foundation for a wide range of commercially successful agricultural products. mdpi.comnih.gov These compounds demonstrate broad-spectrum activity as herbicides, insecticides, and fungicides, highlighting the potential of this chemical class in crop protection. mdpi.com

Several key agrochemicals are derived from the nicotinic acid scaffold:

Fungicides: Boscalid is widely used to control a range of fungal pathogens. mdpi.com More recent candidates include aminopyrifen (B605478) and cyclobutrifluram. mdpi.com Research into new niacinamide derivatives has identified compounds with potent fungicidal activity against pathogens like Botryosphaeria berengriana. nih.gov

Insecticides: This class includes the widely used neonicotinoids, such as imidacloprid, which act on the nervous systems of insects. nih.gov Flonicamid is another important insecticide derived from this structural family. mdpi.com

Herbicides: Diflufenican is an example of a nicotinic acid derivative used for weed control. mdpi.com

The proven success of these related compounds suggests that further exploration of the 6-hydroxynicotinate scaffold could lead to the discovery of novel agrochemicals with new modes of action or improved environmental profiles.

| Compound Name | Agrochemical Class | Application |

|---|---|---|

| Boscalid | Fungicide | Crop protection against fungal diseases mdpi.com |

| Flonicamid | Insecticide | Pest control mdpi.com |

| Diflufenican | Herbicide | Weed control mdpi.com |

| Imidacloprid | Insecticide (Neonicotinoid) | Broad-spectrum pest control nih.gov |

| Aminopyrifen | Fungicide | Crop protection mdpi.com |

| Cyclobutrifluram | Fungicide-Nematicide | Control of fungi and nematodes mdpi.com |

| Nicofluprole | Insecticide | Pest control mdpi.com |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Benzyl (B1604629) 6-hydroxynicotinate

The current body of scientific literature focusing specifically on Benzyl 6-hydroxynicotinate is notably limited. uni.lu Its academic profile is primarily defined by its chemical structure and its relationship to its parent compound, 6-hydroxynicotinic acid. Information is largely confined to chemical databases and supplier specifications, which characterize it as a stable, solid compound. chemicalbook.com

The core of the molecule is the 6-hydroxynicotinate scaffold, which is a significant structural motif in organic synthesis and biological systems. nih.gov The hydroxyl group at the 6-position of the pyridine (B92270) ring offers a reactive site for further chemical modifications. nih.gov The compound is the benzyl ester of 6-hydroxynicotinic acid, meaning the carboxyl group of the acid has been condensed with benzyl alcohol. This esterification is a common strategy in medicinal and synthetic chemistry to modify a compound's properties, such as solubility, stability, or to serve as a protecting group during a multi-step synthesis. beilstein-journals.org

While direct research is scarce, its structure, benzyl 6-oxo-1,6-dihydropyridine-3-carboxylate, suggests it exists in tautomeric equilibrium, a common feature for hydroxypyridines. chemicalbook.com The academic understanding is therefore largely theoretical, based on the known chemistry of nicotinic acid derivatives and benzyl esters, rather than on empirical studies of the compound itself.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 191157-01-4 | chemicalbook.comscbt.com |

| Molecular Formula | C13H11NO3 | uni.luscbt.com |

| Molecular Weight | 229.23 g/mol | scbt.com |

| Melting Point | 178-181 °C | chemicalbook.com |

| Form | Solid | chemicalbook.com |

Identification of Unexplored Research Avenues and Methodological Challenges

The lack of dedicated research on this compound means a vast number of research avenues are completely unexplored. A primary area of investigation would be the systematic characterization of its fundamental chemical and physical properties beyond the basic data currently available.

Unexplored Research Avenues:

Biological Activity Screening: The parent compound, nicotinic acid, and its derivatives exhibit a wide range of biological activities. nih.govnih.gov this compound has not been systematically screened for potential pharmacological effects, such as antimicrobial, anti-inflammatory, or anticancer activities, which are common in pyridine derivatives. ijsat.org

Prodrug Potential: Benzyl esters are often employed as prodrugs to enhance the bioavailability of a parent carboxylic acid. Investigating the enzymatic or hydrolytic cleavage of the benzyl group in biological systems to release 6-hydroxynicotinic acid could be a fruitful area of research.

Coordination Chemistry: The pyridine nitrogen and the oxygen atoms of the ester and hydroxyl/oxo groups present potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or electronic properties. mdpi.com

Methodological Challenges:

Synthesis Optimization: While the synthesis is conceptually a straightforward esterification, detailed, high-yield, and scalable synthetic protocols are not widely published in academic literature. Developing efficient and sustainable synthetic methods, potentially using green chemistry principles, is a necessary first step for further research. rakuten.co.jp

Lack of Analytical Standards: The scarcity of research means a lack of well-established analytical methods and reference spectra (e.g., detailed NMR, IR, Mass Spectrometry) in public, peer-reviewed databases, which can hamper the identification and quantification of the compound in complex mixtures. uni.lu

Tautomerism Complications: The potential for keto-enol tautomerism in the hydroxypyridine ring could complicate characterization and reactivity studies, requiring sophisticated analytical and computational methods to understand the behavior of the different forms.

Future Prospects in Materials Science, Biocatalysis, and Synthetic Chemistry

The unique structural features of this compound suggest promising future applications across several disciplines.

Materials Science: Pyridine derivatives are valuable building blocks for functional materials. nih.gov The rigid, aromatic structure of the nicotinate (B505614) core, combined with the benzyl group, could be exploited in the design of liquid crystals or as a monomer for specialty polymers. Its ability to coordinate with metals also suggests its potential use as a ligand in the construction of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

Biocatalysis: The field of biocatalysis offers intriguing possibilities. The enzyme 6-hydroxynicotinate 3-monooxygenase is known to catalyze the decarboxylative hydroxylation of 6-hydroxynicotinic acid in bacteria. researchgate.netnih.gov Future research could explore whether this compound can act as a substrate for this or other oxygenating biocatalysts, potentially leading to novel hydroxylated pyridine derivatives. nih.gov Conversely, enzymes such as lipases could be used for the clean, selective synthesis or hydrolysis of the ester itself, aligning with the growing demand for biocatalytic routes in chemical production. nih.gov The use of enzymes like Candida antarctica lipase (B570770) B (CALB) for mediating reactions involving benzyl alcohol is well-established and could be applied here. beilstein-journals.org

Synthetic Chemistry: In synthetic chemistry, this compound is a valuable intermediate. The benzyl group is a common protecting group for carboxylic acids, which can be removed under mild hydrogenolysis conditions. This allows chemists to perform reactions on other parts of the molecule, such as the pyridine ring or the hydroxyl group, before liberating the carboxylic acid at a later stage. beilstein-journals.org This makes the compound a useful building block for the synthesis of more complex pharmaceutical agents or agrochemicals where the 6-hydroxynicotinic acid scaffold is required.

Interdisciplinary Research Opportunities for Broadened Impact

The full potential of this compound can be best realized through interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: A collaboration between synthetic chemists and pharmacologists could lead to the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. This could uncover new therapeutic agents by systematically modifying the structure to optimize activity and selectivity. ijsat.org

Biochemistry and Chemical Engineering: Biochemists could work to identify or engineer enzymes that can act on this compound, either for its synthesis or its conversion into other valuable chemicals. researchgate.net Chemical engineers could then develop continuous flow reactor systems to scale up these biocatalytic processes, making them industrially viable. researchgate.net

Materials Science and Computational Chemistry: Materials scientists could explore the incorporation of this molecule into new polymers or MOFs. mdpi.com Computational chemists could support this work by modeling the properties of these potential materials, predicting their behavior and guiding synthetic efforts toward the most promising candidates. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.